1,2-Heptanediol

Formulation Science Cosmetic Chemistry Physical Chemistry

1,2-Heptanediol (CAS 3710-31-4) is a linear, vicinal diol of the 1,2-alkanediol class, comprising a seven-carbon alkyl chain with hydroxyl groups on the first and second carbon atoms. This class of compounds exhibits chain-length-dependent antimicrobial activity and physicochemical properties, making them valuable multifunctional ingredients in cosmetics, pharmaceuticals, and industrial formulations.

Molecular Formula C7H16O2
Molecular Weight 132.2 g/mol
CAS No. 3710-31-4
Cat. No. B1582944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Heptanediol
CAS3710-31-4
Molecular FormulaC7H16O2
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCCCCCC(CO)O
InChIInChI=1S/C7H16O2/c1-2-3-4-5-7(9)6-8/h7-9H,2-6H2,1H3
InChIKeyGCXZDAKFJKCPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Heptanediol (CAS 3710-31-4): A Mid-Chain 1,2-Alkanediol with Balanced Antimicrobial and Physicochemical Properties


1,2-Heptanediol (CAS 3710-31-4) is a linear, vicinal diol of the 1,2-alkanediol class, comprising a seven-carbon alkyl chain with hydroxyl groups on the first and second carbon atoms [1]. This class of compounds exhibits chain-length-dependent antimicrobial activity and physicochemical properties, making them valuable multifunctional ingredients in cosmetics, pharmaceuticals, and industrial formulations [2]. As a mid-chain member positioned between shorter (e.g., 1,2-hexanediol) and longer (e.g., 1,2-octanediol, 1,2-decanediol) analogs, 1,2-heptanediol offers a unique profile of water solubility, antimicrobial efficacy, and skin compatibility that is not replicated by its homologs .

Why 1,2-Heptanediol (CAS 3710-31-4) Cannot Be Directly Substituted by Other 1,2-Alkanediols


Within the 1,2-alkanediol family, small variations in carbon chain length (from C5 to C10) produce dramatic shifts in critical performance parameters: antimicrobial potency increases with chain length, while water solubility and skin irritation potential follow non-linear, compound-specific patterns [1]. For instance, 1,2-hexanediol (C6) offers lower antimicrobial activity but also lower irritation potential than longer-chain analogs, whereas 1,2-octanediol (C8) is a solid at room temperature and exhibits limited water solubility (≤0.5%), leading to precipitation and formulation instability [2]. Direct substitution of 1,2-heptanediol with a shorter or longer homolog can therefore compromise preservative efficacy, alter sensory properties, introduce crystallization, or increase the risk of skin irritation—each requiring costly reformulation .

Quantitative Evidence for 1,2-Heptanediol (CAS 3710-31-4): Direct Comparative Data Against Closest Analogs


Physical State and Formulation Stability: 1,2-Heptanediol as a Liquid at Room Temperature vs. Solid 1,2-Octanediol

Unlike 1,2-octanediol, which is a solid at room temperature and tends to precipitate or recrystallize in aqueous and oily solutions at concentrations of ≥0.5%, 1,2-heptanediol remains a clear, colorless liquid under standard conditions [1]. This physical state difference directly impacts formulation stability and ease of use; 1,2-heptanediol can be incorporated into O/W emulsions and aqueous systems without crystallization risk, whereas 1,2-octanediol requires additional solubilizers or heating during processing .

Formulation Science Cosmetic Chemistry Physical Chemistry

Skin Irritation Potential: Mid-Chain Advantage of 1,2-Heptanediol Relative to Shorter and Longer 1,2-Alkanediols

A systematic study of 1,2-alkanediols (C4 to C10) demonstrated that objective skin irritation potential is chain-length-dependent, following a U-shaped curve with 1,2-hexanediol (C6) exhibiting the lowest irritation potential [1]. While 1,2-heptanediol (C7) was not directly measured in this study, class-level inference from the reported trend indicates that its irritation potential lies between 1,2-hexanediol (lowest) and 1,2-octanediol (significantly higher sensory irritation) [1]. Sensory irritation increased progressively with chain length from C6 through C10, with longer-chain diols causing greater membrane interference [1].

Skin Toxicology Dermatology Safety Assessment

Percutaneous Absorption Modulation: 1,2-Heptanediol as a Permeation Retardant vs. Shorter-Chain Enhancers

In studies of metronidazole (MTZ) percutaneous absorption, 1,2-alkanediols with 4-5 carbons (1,2-butanediol, 1,2-pentanediol) acted as penetration enhancers, increasing MTZ flux across the skin [1]. In contrast, 1,2-heptanediol (C7) and longer-chain diols functioned as permeation retardants, slowing MTZ absorption and promoting skin retention [2]. This chain-length-dependent switch from enhancer to retardant occurs between C5 and C7, making 1,2-heptanediol uniquely suitable for topical formulations requiring controlled, localized drug delivery rather than systemic absorption [2].

Transdermal Drug Delivery Pharmaceutical Formulation Skin Penetration

Synergistic Antimicrobial Efficacy: 1,2-Heptanediol with 1,2-Octanediol Against Fungal Pathogens

Patent data demonstrate that 1,2-heptanediol exhibits synergistic antimicrobial activity when combined with 1,2-octanediol against fungal organisms including Aspergillus brasiliensis and Candida albicans [1]. The patent includes diagrams visualizing this synergistic efficacy (FIG. 1 and FIG. 2), indicating that the combination achieves greater fungal inhibition than either diol alone at equivalent total concentrations [1]. This synergy allows formulators to reduce the total preservative load while maintaining or improving antimicrobial protection .

Antimicrobial Preservation Synergy Testing Cosmetic Microbiology

Water Solubility: 1,2-Heptanediol (1%) vs. 1,2-Octanediol (≤0.5%) - 2-Fold Higher Solubility Enables Broader Formulation Use

1,2-Heptanediol exhibits a clear water solubility of up to 1% (w/w) at ambient temperature, which is approximately double the maximum solubility of 1,2-octanediol (Caprylyl Glycol) at ≤0.5% [1]. This higher water solubility allows 1,2-heptanediol to be used effectively as a humectant and moisturizer in aqueous and O/W emulsion systems without turbidity or phase separation . In contrast, 1,2-octanediol's lower solubility restricts its use concentration and may require co-solvents or solubilizers for clear formulations [1].

Formulation Science Solubility Aqueous Systems

pH-Independent Antimicrobial Activity: Consistent Preservation Across Formulation pH Ranges

1,2-Heptanediol provides antimicrobial activity that is independent of pH across the full range typically encountered in cosmetic and personal care formulations . This property contrasts with many organic acid preservatives (e.g., benzoic acid, sorbic acid, dehydroacetic acid) whose antimicrobial efficacy depends on the undissociated acid form and diminishes significantly at pH values above their pKa (~4.2-4.8) . Consequently, 1,2-heptanediol maintains consistent preservative performance in neutral to slightly alkaline formulations where traditional organic acid preservatives fail or require substantially higher concentrations .

Preservation Antimicrobial Efficacy Formulation Stability

Optimal Research and Industrial Applications for 1,2-Heptanediol (CAS 3710-31-4) Based on Comparative Evidence


Preservative Systems for Neutral-to-Alkaline Cosmetic Formulations

Based on the pH-independent antimicrobial activity of 1,2-heptanediol , this compound is ideally suited for preservation of personal care products formulated at pH 5.0-8.0 where traditional organic acid preservatives (benzoic, sorbic, dehydroacetic acids) lose efficacy due to ionization. Recommended use concentration is 0.8-1.0% . Formulators can replace or reduce pH-dependent preservatives with 1,2-heptanediol to achieve consistent protection in creams, lotions, and sulfate-free cleansers without pH adjustment .

Synergistic Broad-Spectrum Preservation with 1,2-Octanediol (Caprylyl Glycol)

The documented synergistic antimicrobial activity of 1,2-heptanediol when combined with 1,2-octanediol against A. brasiliensis and C. albicans supports its use in dual-diol preservative blends. This combination enables effective broad-spectrum (bacteria, yeast, mold) protection at reduced total preservative concentrations, addressing consumer preferences for 'preservative-free' claims and minimizing irritation potential . Formulators can leverage this synergy to design robust preservation systems for challenging formulations including natural and organic-certified products .

Topical Pharmaceutical Formulations Requiring Controlled Localized Drug Delivery

Based on evidence that 1,2-heptanediol acts as a permeation retardant for metronidazole, promoting skin retention rather than systemic absorption , this compound is uniquely suited for topical pharmaceutical vehicles where localized action is desired. Unlike shorter-chain 1,2-alkanediols (C4-C5) which enhance transdermal penetration, 1,2-heptanediol helps confine active pharmaceutical ingredients to the skin layers, improving therapeutic index for dermatological treatments . Applications include topical antibiotics, anti-inflammatory agents, and local anesthetics .

Aqueous and O/W Emulsion Systems Requiring High Water Solubility

With a water solubility of up to 1%—double that of 1,2-octanediol (≤0.5%) —1,2-heptanediol is the preferred choice for clear aqueous formulations and O/W emulsions requiring a water-soluble humectant and moisturizer with antimicrobial benefits. Its liquid physical state eliminates the crystallization and precipitation issues associated with 1,2-octanediol [1], simplifying manufacturing and ensuring long-term formulation stability. Typical applications include facial toners, serums, micellar waters, and emulsion-based creams and lotions .

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